11-Fluoro dihydroloratadine

説明

特性

IUPAC Name |

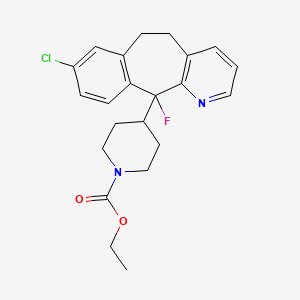

ethyl 4-(13-chloro-2-fluoro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClFN2O2/c1-2-28-21(27)26-12-9-17(10-13-26)22(24)19-8-7-18(23)14-16(19)6-5-15-4-3-11-25-20(15)22/h3-4,7-8,11,14,17H,2,5-6,9-10,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPFJWGOZPZTKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125743-80-8 | |

| Record name | Loratadine specified impurity F [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125743808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-FLUORO DIHYDROLORATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLO9J5175E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用機序

Target of Action

It is known that loratadine, the parent compound of 11-fluoro dihydroloratadine, primarily targets histamine h1 receptors. These receptors play a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and bronchoconstriction.

Mode of Action

Loratadine, the parent compound, acts as an antagonist at histamine h1 receptors, preventing histamine from binding and exerting its effects

Biochemical Pathways

The parent compound loratadine is known to affect the histamine-mediated allergic response pathway. By blocking histamine H1 receptors, Loratadine prevents the downstream effects of histamine, such as vasodilation, bronchoconstriction, and increased vascular permeability.

Pharmacokinetics

The parent compound loratadine is known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine and feces. The impact of these properties on the bioavailability of this compound would need further investigation.

生化学分析

Biochemical Properties

11-Fluoro dihydroloratadine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6 . These interactions are crucial for the metabolism of this compound, as they facilitate its conversion into active metabolites. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, leading to its subsequent biotransformation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Additionally, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to histamine H1 receptors, thereby blocking the action of histamine and preventing allergic reactions . This binding inhibits the downstream signaling pathways that are typically activated by histamine, leading to a reduction in allergic symptoms. Furthermore, this compound can modulate the activity of transcription factors, resulting in altered gene expression profiles.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, resulting in reduced efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in terms of its anti-inflammatory properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively reduces allergic symptoms without causing significant adverse effects . At higher doses, it can lead to toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects. These findings highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The primary metabolic pathway involves the conversion of this compound to its active metabolites through the action of CYP3A4 and CYP2D6. These enzymes facilitate the oxidation and subsequent breakdown of this compound, leading to the formation of metabolites that are excreted from the body. The involvement of these enzymes also affects the metabolic flux and levels of various metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once absorbed, this compound is distributed throughout the body, with a high affinity for tissues rich in histamine H1 receptors. Transporters such as P-glycoprotein play a role in the efflux of this compound from cells, affecting its localization and accumulation. The distribution of this compound is also influenced by its binding to plasma proteins, which facilitates its transport through the bloodstream.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with histamine H1 receptors on the cell membrane . Additionally, this compound can be found in the endoplasmic reticulum, where it undergoes metabolic processing by cytochrome P450 enzymes. The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals that direct it to its sites of action.

生物活性

11-Fluoro Dihydroloratadine, also known as Desloratadine Impurity A, is a chemical compound related to desloratadine, a non-sedative H1-antihistamine primarily used for treating allergic reactions. Understanding the biological activity of this compound is crucial for assessing its potential therapeutic implications and safety in pharmaceutical applications.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 38092-95-4

- Molecular Formula : C20H24ClF2N3O2

Structural Characteristics

The compound is characterized by the presence of a fluorine atom at the 11th position, which influences its interaction with biological targets, particularly the H1 receptor.

This compound acts primarily as a selective peripheral H1 receptor antagonist . It competes with histamine for binding to H1 receptors located in various tissues, including:

- Gastrointestinal tract

- Bronchial smooth muscle

- Blood vessels

This antagonistic action inhibits the physiological effects mediated by histamine, such as vasodilation and increased vascular permeability, which are key in allergic responses .

Pharmacological Effects

The biological activity of this compound includes:

- Anti-inflammatory Effects : Studies indicate that this compound exhibits notable anti-inflammatory properties. For example, it has shown an inhibition rate of 58.6% in anti-inflammatory assays at a dosage of 5 mg/kg .

- Histamine-Induced Responses : The compound effectively reduces histamine-induced expression of P-selectin, a molecule involved in the adhesion and migration of immune cells like neutrophils and eosinophils.

Pharmacokinetics

Research indicates that this compound has pharmacokinetic properties similar to desloratadine, including predictable absorption and metabolism patterns. It is extensively metabolized in the liver, contributing to its overall efficacy and safety profile .

Case Study 1: Impurity Profiling

A study conducted on the impurity profile of loratadine highlighted that this compound is frequently observed during the synthesis of loratadine. The presence of this impurity raises questions about its potential biological effects and necessitates further investigation into its pharmacological profile .

Case Study 2: Anti-inflammatory Activity Assessment

In another research study, this compound was evaluated for its anti-inflammatory activity through various assays. The results demonstrated significant inhibition of inflammatory markers, suggesting potential therapeutic applications in managing allergic conditions .

Data Table: Biological Activity Summary

科学的研究の応用

Pharmaceutical Formulation and Impurity Profiling

11-Fluoro dihydroloratadine is primarily recognized as an impurity of loratadine, an antihistamine used to treat allergies. Its presence is critical in the evaluation of the purity of loratadine formulations. The compound serves as a working standard or secondary reference standard during the quality control processes of loratadine production. This is essential for ensuring compliance with regulatory standards set by agencies such as the FDA.

Regulatory Compliance

- Abbreviated New Drug Application (ANDA) : this compound plays a role in ANDA filings, where it is necessary to demonstrate that generic formulations meet the same standards of quality and efficacy as the original branded product .

- Toxicity Studies : The compound is utilized in toxicity studies to assess the safety profile of loratadine and its related formulations. Understanding the effects of impurities like this compound helps in risk assessment and regulatory submissions .

Analytical Chemistry Applications

The detection and quantification of this compound are vital for analytical chemistry, particularly in high-performance liquid chromatography (HPLC). This compound can be identified as an impurity during the analysis of loratadine tablets.

Recent studies have explored the implications of impurities like this compound in metabolic pathways and their potential effects on drug efficacy.

Case Studies

- A study highlighted how impurities can influence pharmacokinetics and pharmacodynamics, potentially altering therapeutic outcomes . This underscores the importance of rigorous impurity profiling.

- Another investigation focused on the extraction methods for pharmaceuticals, demonstrating how advanced techniques like micro pressurized liquid extraction (µPLE) can improve recovery rates and reduce solvent usage while effectively isolating compounds like this compound from solid samples .

類似化合物との比較

Desloratadine EP Impurity A (11-Fluoro Desloratadine)

- CAS : 298220-99-2

- Molecular Formula : C₁₉H₂₀ClFN₂

- Molecular Weight : 330.83 g/mol

- Key Differences :

- Structural Backbone : Desloratadine (active metabolite of loratadine) derivative lacking the ethoxycarbonyl group present in 11-fluoro dihydroloratadine.

- Fluorine Substitution : Fluorine at the 11-position, similar to this compound, but in a desloratadine scaffold.

- Applications : Used as a reference standard for desloratadine impurity analysis, with purity >95% (HPLC) .

12-Fluoro Dihydroloratadine

- CAS: Not explicitly provided.

- Molecular Formula : C₂₂H₂₄ClFN₂O₂

- Molecular Weight : 402.90 g/mol

- Key Differences :

- Positional Isomerism : Fluorine substitution at the 12-position instead of 11, altering steric and electronic properties.

- Regulatory Relevance : Less commonly referenced in pharmacopeial guidelines compared to this compound.

11-Hydroxy Dihydroloratadine (Loratadine EP Impurity A)

11-Hydroxy-N-Methyldesloratadine

Comparative Data Table

Research Findings and Implications

Structural-Activity Relationships :

- Fluorine at position 11 in this compound enhances metabolic stability compared to hydroxylated analogs, which are more prone to oxidation .

- Positional isomerism (11- vs. 12-fluoro) impacts receptor binding affinity, as seen in chromatographic retention time (RT) and relative retention time (RRT) variations .

Analytical Challenges :

- Differentiation between 11-fluoro and 12-fluoro isomers requires advanced techniques like gradient ion-pair chromatography , as highlighted in studies on desloratadine-related compounds .

Regulatory Compliance :

- Manufacturers like Allmpus Laboratories emphasize cost-effective synthesis and purification of these impurities to meet EP/USP standards .

Q & A

Q. How can researchers ensure ethical compliance in studies involving this compound analogs?

- Methodological Answer :

- Animal Welfare : Follow ARRIVE guidelines for in vivo studies, including humane endpoints and 3Rs (Replacement, Reduction, Refinement).

- Data Integrity : Use electronic lab notebooks (ELNs) with audit trails to prevent selective reporting.

- Conflict Disclosure : Declare funding sources and patent applications in the "Acknowledgments" section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。